![molecular formula C8H9N3 B1313394 1-Methyl-1H-indazol-3-amine CAS No. 60301-20-4](/img/structure/B1313394.png)
1-Methyl-1H-indazol-3-amine
Übersicht
Beschreibung
1-Methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H9N3 . It appears as a white to light brown crystalline powder .
Synthesis Analysis
A series of indazole derivatives, including 1-Methyl-1H-indazol-3-amine, were designed and synthesized by a molecular hybridization strategy . The synthesis involved a Cu (OAc) 2 -catalyzed reaction to form an N–N bond in DMSO under O2 atmosphere .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-indazol-3-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis
1-Methyl-1H-indazol-3-amine has been evaluated for inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .Physical And Chemical Properties Analysis
1-Methyl-1H-indazol-3-amine has a molecular weight of 147.2 . It appears as a white to light brown crystalline powder .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
“1-Methyl-1H-indazol-3-amine” derivatives have been studied for their potential as antitumor agents . These compounds have shown inhibitory activities against various human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells . For instance, certain derivatives exhibited promising inhibitory effects on the K562 cell line (chronic myeloid leukemia), suggesting that these compounds could serve as scaffolds for developing effective and low-toxic anticancer agents .
Apoptosis Induction
Research indicates that some “1-Methyl-1H-indazol-3-amine” derivatives can induce apoptosis in cancer cells. This process of programmed cell death is crucial for eliminating cancer cells. One study highlighted a compound that affected apoptosis and the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Tyrosine Kinase Inhibition
The structure of “1-Methyl-1H-indazol-3-amine” has been identified as an effective hinge-binding fragment in tyrosine kinase inhibitors. In the drug Linifanib, it binds effectively with the hinge region of tyrosine kinase, which is a therapeutic target for various cancers .
Antiproliferative Activity
Indazole derivatives, including “1-Methyl-1H-indazol-3-amine,” have been found to possess antiproliferative activity . This means they can inhibit the growth of neoplastic cell lines, potentially leading to the development of new treatments for cancer .
Cell Cycle Arrest
Some derivatives of “1-Methyl-1H-indazol-3-amine” have been observed to cause a block in the G0–G1 phase of the cell cycle in neoplastic cell lines. This arrest in the cell cycle can prevent the proliferation of cancer cells, making it a valuable trait for anticancer drugs .
Chemotherapy Drug Development
Given its diverse biological activities and its role in the synthesis of various derivatives with antitumor properties, “1-Methyl-1H-indazol-3-amine” is a significant compound in the development of new chemotherapy drugs . Its potential for high efficiency and low toxicity makes it an attractive candidate for further research and drug development .
Wirkmechanismus
Target of Action
1-Methyl-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound that has been shown to have significant antitumor activity . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and the cell cycle .
Mode of Action
The 1-Methyl-1H-indazol-3-amine structure is an effective hinge-binding fragment . In the case of Linifanib, a known tyrosine kinase inhibitor, it binds effectively with the hinge region of tyrosine kinase . This interaction with its targets leads to the inhibition of Bcl2 family members and the p53/MDM2 pathway, affecting apoptosis and the cell cycle in a concentration-dependent manner .
Biochemical Pathways
The compound’s interaction with its targets affects the apoptosis pathway and the cell cycle . By inhibiting Bcl2 family members and the p53/MDM2 pathway, it can induce apoptosis (programmed cell death) and disrupt the normal cell cycle . This can lead to the death of cancer cells and the inhibition of tumor growth .
Result of Action
1-Methyl-1H-indazol-3-amine has shown promising inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . For instance, one of the compounds exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . This compound also showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Indazole compounds, including 1-Methyl-1H-indazol-3-amine, have diverse biological activities and have attracted great attention due to their potential as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis agents . Future research could focus on developing novel anti-cancer drugs with high efficiency and low toxicity .
Eigenschaften
IUPAC Name |
1-methylindazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLGITXFVVEBLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484969 | |
Record name | 1-Methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60301-20-4 | |
Record name | 1-Methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-1-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.